REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.[CH2:12]([NH2:15])[CH2:13][CH3:14]>O1CCOCC1>[CH3:11][C:4]1[N:3]=[C:2]([NH:15][CH2:12][CH2:13][CH3:14])[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)O)C
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
purified by prep
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC(=N1)NCCC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |